molecular formula C13H8BrNS2 B2878552 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole CAS No. 338401-69-7

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole

Cat. No. B2878552
CAS RN: 338401-69-7
M. Wt: 322.24
InChI Key: XKLCYSGZXOIFTF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C13H8BrNS2 . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The compound has a molecular weight of 322.24.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel benzothiazole acylhydrazones were designed, synthesized, and investigated for their probable anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines, indicating the potential of benzothiazole derivatives as anticancer agents (Osmaniye et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. A study on the enhanced corrosion resistance of mild steel in 1 M HCl solution by trace amounts of 2-phenyl-benzothiazole derivatives found that certain compounds exhibited high inhibition efficiency, indicating their potential as corrosion inhibitors (Salarvand et al., 2017).

Fluorescence Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized for physiological pH sensing. This compound exhibited multifluorescence emissions in different states based on tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes, showcasing its application in highly sensitive detection of pH fluctuation in biosamples and neutral water samples (Li et al., 2018).

Photophysical Properties

The photophysical properties of benzothiazole derivatives have been explored, indicating their potential use in optical materials. A study on tandem photoarylation-photoisomerization of halothiazoles highlighted the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates, suggesting their application as singlet-oxygen sensitizers (Amati et al., 2010).

properties

IUPAC Name

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLCYSGZXOIFTF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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